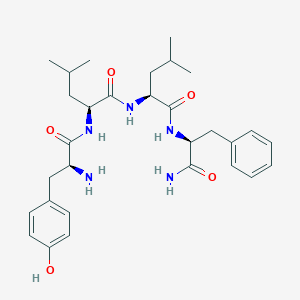![molecular formula C7H7ClN2S B010112 [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride CAS No. 103819-04-1](/img/structure/B10112.png)
[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has a unique structure that makes it an attractive candidate for drug development, particularly for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride is not fully understood. However, studies have suggested that it may act by inhibiting the activity of various enzymes involved in cell proliferation and survival. Additionally, it has also been found to induce apoptosis, a process that leads to programmed cell death.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride exhibits several biochemical and physiological effects. For instance, it has been found to inhibit the activity of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. Moreover, it has also been shown to induce cell cycle arrest and inhibit the activity of various signaling pathways involved in cancer cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride in lab experiments is its potent antitumor activity. This makes it an attractive candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its potential toxicity, which may limit its clinical applications.
Direcciones Futuras
Several future directions can be explored in the research on [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride. One possible direction is to investigate its potential applications in the treatment of other diseases, such as bacterial and fungal infections. Additionally, further studies can be conducted to elucidate its mechanism of action and identify potential targets for drug development. Moreover, the development of new synthetic methods for this compound can also be explored to improve its yield and purity.
Métodos De Síntesis
The synthesis of [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride involves a series of chemical reactions that require specific reagents and conditions. One of the most common methods for synthesizing this compound is through the reaction of 2-aminopyridine with 2-bromo-1-(2-chloroethyl)benzene in the presence of a palladium catalyst. The resulting product is then treated with thioacetamide to yield the final product.
Aplicaciones Científicas De Investigación
[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride has been extensively studied for its potential applications in medicinal chemistry. Several studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, it has also been found to possess antimicrobial and antifungal properties, making it a promising candidate for the development of new antibiotics.
Propiedades
Número CAS |
103819-04-1 |
|---|---|
Nombre del producto |
[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride |
Fórmula molecular |
C7H7ClN2S |
Peso molecular |
186.66 g/mol |
Nombre IUPAC |
[1,3]thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride |
InChI |
InChI=1S/C7H7N2S.ClH/c8-6-5-10-7-3-1-2-4-9(6)7;/h1-5H,8H2;1H/q+1;/p-1 |
Clave InChI |
YXKMPGPNITTXQO-UHFFFAOYSA-M |
SMILES |
C1=CC=[N+]2C(=C1)SC=C2N.[Cl-] |
SMILES canónico |
C1=CC=[N+]2C(=C1)SC=C2N.[Cl-] |
Sinónimos |
Alkenes, C15-20, polymers with lard oil and sulfurized Bu oleate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



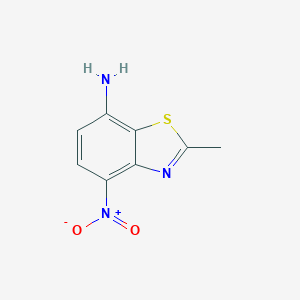
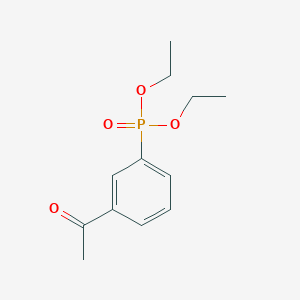
![(8R,9S,10R,13S,14S)-10,13-dimethyl-4-phenylsulfanyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B10038.png)
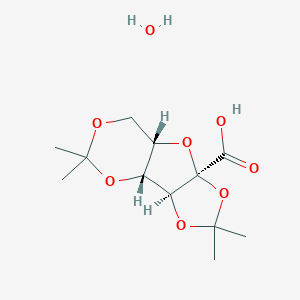
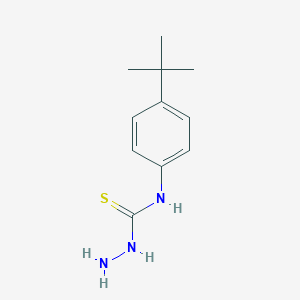
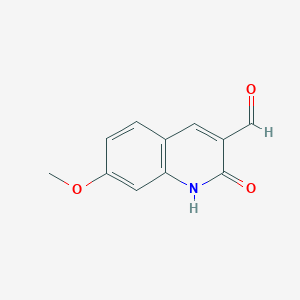
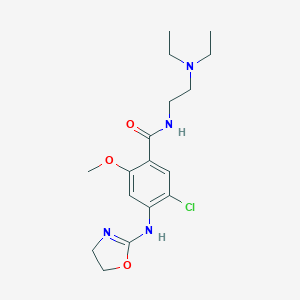
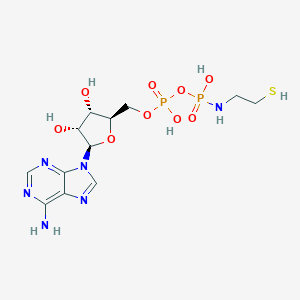


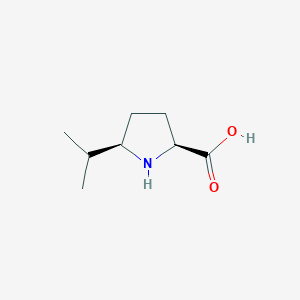
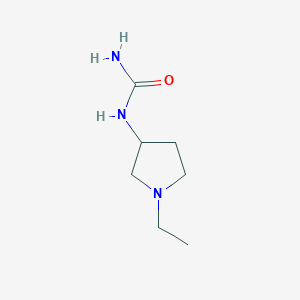
![disodium;(3E)-7-amino-3-[[2-methoxy-4-[3-methoxy-4-[(2E)-2-(1-oxo-4-sulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2-sulfonate](/img/structure/B10055.png)
